1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea
Description
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group and linked via an ethyl chain to a urea moiety bearing a thiophen-2-yl substituent. This structure combines key pharmacophores: the piperazine ring (common in CNS-targeting agents), the 2-methoxyphenyl group (implicated in receptor binding), and the thiophene-urea hybrid (contributing to hydrogen bonding and solubility).
Properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-24-16-6-3-2-5-15(16)22-12-10-21(11-13-22)9-8-19-18(23)20-17-7-4-14-25-17/h2-7,14H,8-13H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSVRPXFKCBEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that has drawn attention due to its potential biological activities. Its structure incorporates a piperazine moiety, which is known for its pharmacological significance, particularly in neuropharmacology and as a scaffold for various drug designs. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperazine ring enhances solubility and metabolic stability, which are critical for drug efficacy. Studies have indicated that derivatives of piperazine can act as inhibitors for several enzymes, including soluble epoxide hydrolase (sEH), which is implicated in hypertension and inflammation .
Pharmacological Effects
The following table summarizes key pharmacological effects and findings related to the compound:
Case Studies
- Inhibition of Soluble Epoxide Hydrolase : A study demonstrated that compounds similar to this compound showed significant inhibition of sEH with an IC50 value of 7.0 µM. This suggests potential therapeutic applications in managing hypertension and inflammation .
- Antimycobacterial Activity : Another investigation focused on urea derivatives, including those with thiophene moieties, which exhibited promising antimycobacterial activity against resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage ranges for further clinical evaluation .
- Neuropharmacological Effects : Research involving the piperazine derivatives has suggested antidepressant-like properties in animal models, highlighting the potential for developing new treatments for depression based on this compound's structure .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperazine and thiophene moieties significantly affect biological activity. For instance, the position of substituents on the phenyl ring can alter enzyme inhibition potency and selectivity .
Scientific Research Applications
Central Nervous System Disorders
One of the primary areas of application for this compound is in the treatment of central nervous system disorders. The piperazine moiety is known to interact with various neurotransmitter receptors, particularly serotonin receptors. Research indicates that compounds with similar structures have been effective as selective serotonin receptor antagonists, which can be beneficial in treating anxiety and depression disorders .
Cancer Research
The urea group in the compound has shown promise in cancer research. Studies have demonstrated that urea derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, structural modifications to the urea linker have been linked to improved anti-cancer efficacy, suggesting that this compound could be a candidate for further development in oncology .
Anti-inflammatory Properties
Research has indicated that compounds similar to 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea possess anti-inflammatory properties. The thiophene ring may enhance the compound's ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
Case Study 1: Serotonin Receptor Antagonism
A study explored the effects of structurally similar piperazine derivatives on serotonin receptor subtypes. The findings indicated that these compounds could effectively reduce anxiety-like behaviors in animal models, supporting their potential use in treating anxiety disorders .
Case Study 2: Anti-cancer Activity
In another study focusing on the synthesis and evaluation of urea derivatives, researchers found that specific modifications to the urea linker significantly enhanced anti-proliferative activity against various cancer cell lines. This research highlights the importance of structural optimization for improving therapeutic efficacy .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Piperazine Substituent : The 2-methoxyphenyl group is conserved in many analogs, suggesting its role in receptor binding (e.g., 5-HT6 antagonism in compound 4b ).
- Linker Flexibility : Ethyl/ethoxyethyl chains (target and 3i) enhance conformational flexibility compared to rigid linkers like pyrimidine-sulfanyl (C3) .
- Terminal Moieties : Urea groups (target) favor hydrogen bonding, while ketones (6d) or amides (3i, C3) may alter solubility and target engagement .
Pharmacological Activity
Table 2: Pharmacological Profiles of Analogs
Key Observations :
Example Protocol :
React 2-methoxyphenylpiperazine with 2-chloroethylurea precursor.
Purify via chromatography (similar to 3i in ).
Physicochemical Properties
While direct data for the target are unavailable, analogs suggest:
- Melting Points: Piperazine-propanone derivatives (e.g., 6d) melt at 128–129°C, while urea derivatives may have higher melting points due to hydrogen bonding .
- Solubility : Urea groups enhance water solubility compared to ketones or sulfonamides .
Structure-Activity Relationship (SAR) Insights
Piperazine Substituent :
- 2-Methoxyphenyl > 4-Fluorophenyl in 5-HT6 binding (compound 4b vs. 4g) .
- Electron-donating groups (e.g., methoxy) improve receptor affinity.
Linker Length :
- Ethyl/ethoxyethyl linkers (target, 3i) balance flexibility and steric hindrance.
Terminal Group :
- Urea vs. amide: Urea’s hydrogen-bonding capacity may enhance target engagement but reduce membrane permeability.
Q & A
Q. Key Variables :
- Solvent choice : Polar solvents enhance nucleophilic substitution rates but may increase byproducts.
- Temperature : Lower temperatures (<10°C) stabilize reactive intermediates during urea formation .
- Catalysts : Triethylamine or DMAP improves coupling efficiency .
What advanced characterization techniques are critical for confirming the structural integrity of this compound?
Q. Basic Research Focus
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 415.18) and fragmentation patterns .
- ¹H/¹³C NMR : Key signals include:
- δ 3.8 ppm (methoxy protons) .
- δ 7.2–7.5 ppm (thiophene and aromatic protons) .
- FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and piperazine N-H bend at ~1550 cm⁻¹ .
Q. Advanced Validation :
- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the piperazine-thiophene scaffold .
- HPLC-PDA : Validates purity (>99%) and detects trace impurities .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) may arise from:
- Assay variability : Use standardized protocols (e.g., radioligand binding assays with HEK-293 cells expressing human 5-HT₁A receptors) .
- Structural analogs : Compare with derivatives (Table 1) to identify substituent effects on selectivity .
Q. Table 1: Structural Analogs and Receptor Affinity
| Compound | Key Modification | 5-HT₁A (Ki, nM) | D₂ (Ki, nM) |
|---|---|---|---|
| Target compound | – | 12 ± 2 | 450 ± 30 |
| 1-(4-Chlorophenyl) analog | Chlorine substitution | 8 ± 1 | 320 ± 25 |
| Piperazine-free derivative | Removed piperazine | >1000 | >1000 |
Q. Resolution Strategy :
- Validate findings across multiple cell lines (e.g., CHO vs. HEK-293) .
- Perform molecular dynamics simulations to assess binding pocket interactions .
What methodologies are recommended for studying the compound’s pharmacokinetics and metabolic stability?
Q. Advanced Research Focus
- In vitro assays :
- Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In silico tools :
- SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) .
- MetaSite models identify potential oxidation sites (e.g., piperazine N-demethylation) .
Q. Key Findings :
- Half-life (RLM): ~45 minutes .
- Major metabolite: N-Oxide derivative via CYP3A4 .
How can computational modeling guide the optimization of this compound’s selectivity for serotonin receptors?
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) :
- Identify hydrogen bonds between the urea carbonyl and Ser159/Thr160 residues in 5-HT₁A .
- Repulsive interactions with D₂ receptor’s Leu176 explain lower affinity .
- QSAR studies :
- Electron-donating groups (e.g., methoxy) enhance 5-HT₁A binding (r² = 0.89) .
- Bulky substituents on thiophene reduce off-target activity .
Q. Optimization Strategy :
- Introduce fluorine at the thiophene 5-position to improve metabolic stability without compromising affinity .
What experimental approaches address discrepancies in reported solubility and formulation stability?
Q. Advanced Research Focus
- Solubility enhancement :
- Use co-solvents (PEG-400/water) or cyclodextrin inclusion complexes .
- Nanoemulsions (lecithin/Tween 80) increase aqueous solubility from 0.2 mg/mL to 5 mg/mL .
- Stability studies :
- Accelerated degradation (40°C/75% RH) shows <5% decomposition over 4 weeks .
- Protect from light to prevent thiophene ring oxidation .
How does the compound’s piperazine-thiophene scaffold influence its mechanism of action compared to analogs?
Q. Advanced Research Focus
- Piperazine role :
- Enhances solubility via basic nitrogen .
- Facilitates receptor binding through conformational flexibility .
- Thiophene role :
- π-π stacking with aromatic residues in receptor pockets .
- Electron-rich sulfur modulates redox properties .
Q. Comparative Analysis :
- Removal of piperazine reduces 5-HT₁A affinity by >90% .
- Thiophene-to-furan substitution lowers metabolic stability (t₁/₂ = 20 minutes) .
What strategies are effective for scaling up synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Process optimization :
- Replace batch reactions with flow chemistry for piperazine-ethyl intermediate synthesis .
- Use Design of Experiments (DoE) to optimize coupling step (e.g., 1.2 eq. isocyanate, 24-hour reaction) .
- Quality control :
- Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
